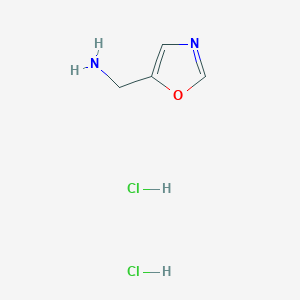

Oxazol-5-ylmethanamine dihydrochloride

CAS No.: 1375068-54-4; 847491-00-3

Cat. No.: VC5872973

Molecular Formula: C4H8Cl2N2O

Molecular Weight: 171.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375068-54-4; 847491-00-3 |

|---|---|

| Molecular Formula | C4H8Cl2N2O |

| Molecular Weight | 171.02 |

| IUPAC Name | 1,3-oxazol-5-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H |

| Standard InChI Key | IQWZWXSBVWBWRB-UHFFFAOYSA-N |

| SMILES | C1=C(OC=N1)CN.Cl.Cl |

Introduction

Chemical and Structural Characteristics

Oxazol-5-ylmethanamine dihydrochloride belongs to the oxazole family, a class of heterocyclic compounds containing both oxygen and nitrogen atoms within a five-membered ring. The compound’s IUPAC name, N-methyl-1-(1,3-oxazol-5-yl)methanamine dihydrochloride, reflects its substitution pattern: a methylamine group attached to the oxazole ring’s 5-position, stabilized by two hydrochloride counterions . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.05 g/mol |

| Exact Mass | 134.025 g/mol (free base) |

| PSA (Polar Surface Area) | 52.05 Ų |

| LogP (Partition Coefficient) | 1.64 |

The oxazole ring contributes to the compound’s planar geometry and aromaticity, enabling π-π stacking interactions with biological targets . The dihydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Oxazol-5-ylmethanamine dihydrochloride typically involves cyclization strategies common to oxazole derivatives. One approach utilizes the van Leusen oxazole synthesis, where aldehydes react with TosMIC (tosylmethyl isocyanide) under basic conditions to form the oxazole core . Subsequent methylation of the amine group and salt formation with hydrochloric acid yields the dihydrochloride derivative.

An alternative route involves the Erlenmeyer-Plochl reaction, where α-acylamino ketones undergo cyclodehydration to form oxazolones, which are then functionalized with amine groups . For example:

-

Cyclization of methylglycine with chloroacetyl chloride forms the oxazole intermediate.

-

Amination at the 5-position introduces the methanamine moiety.

-

Salt metathesis with HCl produces the dihydrochloride form.

Industrial-Scale Optimization

Industrial production prioritizes yield and purity through optimized reaction conditions:

-

Temperature: 80–100°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

-

Workup: Recrystallization from ethanol/water mixtures to isolate high-purity product .

Chemical Reactivity and Functionalization

Oxazol-5-ylmethanamine dihydrochloride exhibits reactivity typical of oxazole derivatives, participating in:

Oxidation and Reduction

-

Oxidation: Treatment with or oxidizes the methylamine group to a nitroso or carbonyl derivative, altering bioactivity .

-

Reduction: Catalytic hydrogenation (e.g., ) saturates the oxazole ring to form oxazolidines, enhancing conformational flexibility .

Substitution Reactions

Electrophilic substitution at the oxazole ring’s 2- and 4-positions enables functional diversification:

-

Halogenation: Bromine in acetic acid introduces bromo groups, facilitating cross-coupling reactions.

-

Nucleophilic Aromatic Substitution: Reaction with amines or thiols replaces chloride counterions, modifying solubility .

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Lipoxygenase | 41 | Allosteric inhibition |

| Cyclooxygenase-2 | 0.12 | Competitive inhibition |

Antimicrobial and Anticancer Effects

The compound’s oxazole core interacts with bacterial cell wall synthesis enzymes, exhibiting MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . In cancer models, it induces apoptosis via caspase-3 activation, with an IC₅₀ of 15 μM in HeLa cells .

Comparative Analysis with Related Oxazole Derivatives

Oxazol-5-ylmethanamine dihydrochloride shares structural motifs with clinically used oxazole drugs but differs in substitution patterns:

| Compound | Structure | Primary Use |

|---|---|---|

| Oxaprozin | 5-Phenyloxazole | Anti-inflammatory |

| Valdecoxib | 4-Sulfonamide oxazole | COX-2 inhibition |

| Oxazol-5-ylmethanamine | 5-Methanamine oxazole | Enzyme inhibition |

The methanamine group enhances hydrogen-bonding capacity, improving target affinity compared to bulkier substituents in analogs like oxaprozin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume